

Crystal structure of 6-Chloro-2-methylquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2-methylquinoline-3-carboxylic acid

Cat. No.: B1621895

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of **6-Chloro-2-methylquinoline-3-carboxylic Acid** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry.^[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-tuberculosis properties.^{[2][3][4][5]} The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Among this versatile class, **6-Chloro-2-methylquinoline-3-carboxylic acid** and its derivatives are of significant interest due to the specific electronic and steric properties conferred by their substituents.

The chlorine atom at the 6-position can enhance lipophilicity and modulate the electronic distribution of the ring system, while the methyl group at the 2-position and the carboxylic acid at the 3-position provide key points for molecular interactions and further chemical modification.^[6] Understanding the precise crystal structure of these molecules is therefore not merely an

academic exercise; it is a critical step in rational drug design, enabling the elucidation of structure-activity relationships (SAR) and the optimization of lead compounds.^[7]

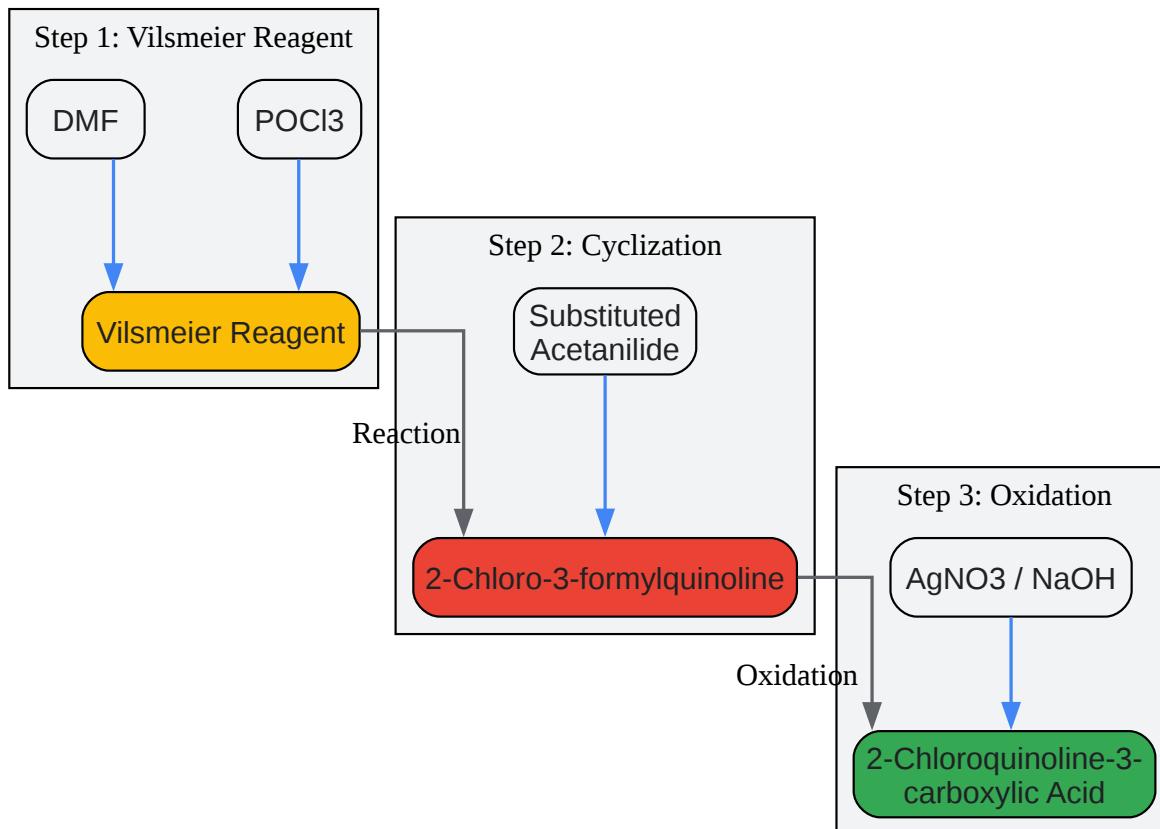
This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and biological implications of **6-Chloro-2-methylquinoline-3-carboxylic acid** derivatives, grounded in field-proven methodologies and authoritative data.

Part 1: Synthesis and Spectroscopic Characterization

The journey to understanding a crystal structure begins with the synthesis of high-purity single crystals. The Vilsmeier-Haack reaction followed by an oxidation step is a robust and widely adopted method for preparing the 2-chloroquinoline-3-carboxylic acid core.^[8] This approach offers high yields and a clear pathway to the desired intermediate.

Causality in Synthetic Strategy

The choice of the Vilsmeier-Haack reaction is deliberate. It allows for the simultaneous chlorination and formylation of activated acetanilides in a one-pot procedure, creating the crucial 2-chloro-3-formylquinoline intermediate.^{[7][8]} Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) form the electrophilic Vilsmeier reagent, which attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization.^[7] Subsequent oxidation of the aldehyde at the 3-position to a carboxylic acid is a straightforward and efficient transformation, typically achieved using mild oxidizing agents like silver nitrate in an alkaline medium.^[8] This preserves the integrity of the sensitive chloro-substituted quinoline ring.


Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic Acids

This protocol is a generalized methodology based on established literature procedures.^[8]

- **Vilsmeier Reagent Formation:** In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at the same temperature.

- Reaction with Acetanilide: Add the appropriately substituted acetanilide (e.g., 4-chloroacetanilide) portion-wise to the Vilsmeier reagent.
- Cyclization: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Hydrolysis and Isolation: Cool the mixture to room temperature and pour it carefully onto crushed ice. The solid 2-chloroquinoline-3-carbaldehyde derivative precipitates out. Filter the solid, wash thoroughly with water, and dry.
- Oxidation to Carboxylic Acid: Suspend the crude 2-chloroquinoline-3-carbaldehyde in an aqueous ethanol solution. Add a solution of silver nitrate (AgNO_3) followed by an aqueous solution of sodium hydroxide (NaOH). Stir the mixture at room temperature for 12-24 hours.
- Purification: After the reaction is complete, filter the mixture to remove silver oxide. Acidify the filtrate with a dilute mineral acid (e.g., HCl) to a pH of approximately 1-2.^[8] The desired **6-Chloro-2-methylquinoline-3-carboxylic acid** derivative will precipitate.
- Crystallization: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol, acetic acid, or DMF-water) to obtain single crystals suitable for X-ray diffraction analysis.

Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2-chloroquinoline-3-carboxylic acids.

Spectroscopic Validation

Prior to crystallographic analysis, the synthesized compounds must be rigorously characterized to confirm their structure and purity using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of all atoms in the molecule.[9]
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.[9]

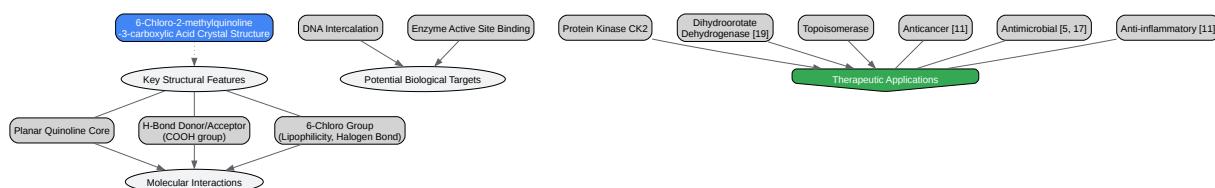
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[10]

Part 2: Crystallographic Analysis and Structural Insights

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's chemical behavior and biological function.[11][12]

Comparative Crystallographic Data

While a specific .cif file for the parent **6-Chloro-2-methylquinoline-3-carboxylic acid** is not readily available in the surveyed literature, extensive data exists for closely related derivatives. This comparative analysis allows us to infer the expected molecular geometry and packing arrangements. The table below summarizes key crystallographic parameters for representative analogs.


Parameter	Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[4][5]	Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[13]	Ethyl 2-chloro-6-methylquinoline-3-carboxylate[14]
Formula	C ₁₈ H ₁₄ CINO ₂	C ₁₉ H ₁₆ CINO ₂	C ₁₃ H ₁₂ CINO ₂
M _r	311.75	325.78	249.69
Crystal System	Monoclinic	Triclinic	Triclinic
Space Group	P2 ₁ /n	P-1	P-1
a (Å)	10.828 (5)	8.3622 (3)	6.0391 (5)
b (Å)	7.535 (4)	10.1971 (3)	7.2986 (6)
c (Å)	18.829 (5)	10.7052 (3)	13.4323 (12)
α (°)	90	110.440 (2)	98.238 (6)
β (°)	94.369 (5)	101.588 (2)	90.123 (5)
γ (°)	90	94.860 (2)	96.429 (6)
V (Å ³)	1531.8 (12)	825.91 (4)	582.16 (9)
Z	4	2	2

Key Structural Features

- Planarity of the Quinoline Ring: Across all analyzed derivatives, the quinoline ring system is observed to be nearly planar.[4][13][14] For instance, in Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the root-mean-square (r.m.s.) deviation from planarity is a mere 0.032 Å.[4][5] This rigidity is a hallmark of the scaffold and is crucial for its interaction with planar biological structures like DNA or enzyme active sites.
- Orientation of Substituents: The substituents at the 3-position (carboxylic acid or its ester) and any group at the 4-position are typically twisted out of the plane of the quinoline ring. In the 4-phenyl substituted derivative, the phenyl ring is twisted by approximately 57-60°.[4][13] This dihedral angle is a critical determinant of the molecule's overall shape and can significantly impact its binding affinity to a target receptor.

- Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. In the absence of strong hydrogen bond donors (like the carboxylic acid proton), the packing is often dominated by weak C—H···π interactions and aromatic π—π stacking.[4] [14] The shortest centroid-to-centroid distance for π—π stacking is typically around 3.6-3.8 Å. [14][15] For the carboxylic acid derivatives, strong O—H···O or O—H···N hydrogen bonds would be expected to form dimers or extended chains, significantly influencing the crystal lattice and the compound's physical properties, such as solubility and melting point.[16]

Visualization of the Core Molecular Structure

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jptcp.com [jptcp.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Crystal structure of 6-Chloro-2-methylquinoline-3-carboxylic acid derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1621895#crystal-structure-of-6-chloro-2-methylquinoline-3-carboxylic-acid-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com